molecular formula C10H13ClO2 B8624720 5-Chloro-2-isopropyl-4-methoxy-phenol

5-Chloro-2-isopropyl-4-methoxy-phenol

Cat. No.: B8624720
M. Wt: 200.66 g/mol
InChI Key: XJNKCAVMXDMYTJ-UHFFFAOYSA-N
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Description

Overview of Phenolic Compounds in Contemporary Chemical Research

Phenolic compounds are a vast and diverse group of chemical substances characterized by a hydroxyl (-OH) group directly bonded to an aromatic ring. numberanalytics.comijhmr.com This fundamental structure imparts a range of chemical properties that make them valuable in numerous scientific fields. numberanalytics.com Phenols are widely used as precursors and intermediates in the industrial synthesis of a variety of products, including plastics, dyes, and pharmaceuticals like aspirin. britannica.comresearchgate.net

In contemporary research, phenolic compounds are extensively investigated for their biological activities. They are known for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. ijhmr.comresearchgate.netresearchgate.net This has led to their application in the development of functional foods, nutraceuticals, and therapeutic drugs. ijhmr.comijhmr.com The reactivity of the phenolic ring, which is activated by the hydroxyl group, allows for various chemical modifications, making it a versatile scaffold for creating new molecules with tailored properties. britannica.comoregonstate.edu

Rationale for Investigating Halogenated, Alkylated, and Alkoxylated Phenolic Scaffolds

The modification of the basic phenolic structure through halogenation, alkylation, and alkoxylation is a strategic approach in medicinal chemistry to modulate the molecule's physicochemical and biological properties. Each type of substitution serves a distinct purpose:

Halogenation: The introduction of halogen atoms (e.g., chlorine) can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Halogens can influence binding affinity to biological targets and can be crucial for enhancing the potency of a drug candidate.

Alkylation: The addition of alkyl groups (e.g., isopropyl) primarily increases the lipophilicity (fat-solubility) of the compound. This can affect how the molecule is absorbed, distributed, and metabolized in biological systems. Steric bulk from alkyl groups can also influence selectivity for a specific biological target.

Alkoxylation: Incorporating alkoxy groups (e.g., methoxy) can modify a compound's hydrogen-bonding capabilities, solubility, and electronic profile. An alkoxy group can protect the phenolic hydroxyl group from rapid metabolism and fine-tune the molecule's interaction with receptor sites.

By combining these modifications, researchers can systematically explore how changes in a molecule's structure affect its activity, a process central to drug discovery and materials science. nih.gov

Specific Contextualization of 5-Chloro-2-isopropyl-4-methoxy-phenol within Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological effect. nih.govnih.gov These studies involve synthesizing a series of related compounds (analogs) and evaluating their activity to identify which chemical features are essential for the desired effect. nih.gov

The compound this compound is a well-defined structure for SAR investigations. It is a derivative of thymol (B1683141) (2-isopropyl-5-methylphenol), a well-known natural phenol (B47542). jmb.or.kr Research on thymol analogs has shown that modifications, such as the introduction of a chlorine atom, can enhance antimicrobial activity. jmb.or.kr

For example, studies have investigated chlorinated thymol derivatives for their potential as antimicrobial agents against resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.kr In this context, this compound serves as a specific data point. By comparing its activity to thymol and other analogs with different combinations of chloro, isopropyl, and methoxy (B1213986) groups, researchers can deduce the following:

The impact of the chlorine atom at position 5 on activity.

The role of the isopropyl group at position 2.

The influence of the methoxy group at position 4, as opposed to the methyl group in the parent thymol.

Quantitative structure-activity relationship (QSAR) models can further be developed using data from such analogs. These models use molecular descriptors like lipophilicity (log Kow) and electronic parameters (Hammett constants) to predict the biological activity of new, untested compounds, thereby guiding the design of more potent molecules. nih.govnih.govresearchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number Not available
Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
Appearance Solid
Synonyms 5-chloro-4-methoxy-2-(propan-2-yl)phenol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

5-chloro-4-methoxy-2-propan-2-ylphenol

InChI

InChI=1S/C10H13ClO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3

InChI Key

XJNKCAVMXDMYTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)Cl)OC

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization of 5 Chloro 2 Isopropyl 4 Methoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR (Proton NMR): A ¹H NMR spectrum would provide critical information about the electronic environment, connectivity, and number of protons in 5-Chloro-2-isopropyl-4-methoxy-phenol. The expected signals would include:

A singlet for the phenolic hydroxyl (-OH) proton.

A doublet for the two methyl groups of the isopropyl substituent.

A septet for the single proton of the isopropyl group.

A singlet for the three protons of the methoxy (B1213986) group.

Two singlets corresponding to the two protons on the aromatic ring.

¹³C NMR (Carbon NMR): This technique identifies all non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the 10 carbon atoms, including those in the isopropyl, methoxy, and the substituted benzene (B151609) ring.

However, specific, experimentally determined chemical shifts and coupling constants for this compound are not available in published literature based on current searches.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Isopropyl -CH₃ ~1.2 Doublet 6H
Isopropyl -CH ~3.2 Septet 1H
Methoxy -OCH₃ ~3.8 Singlet 3H
Aromatic -H ~6.5 - 7.0 Singlet 1H
Aromatic -H ~6.5 - 7.0 Singlet 1H
Phenolic -OH Variable Singlet (broad) 1H

Note: This table is based on predicted values and not experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which in turn allows for the confirmation of its elemental formula. For this compound (C₁₀H₁₃ClO₂), HRMS would verify the molecular weight with high precision. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. This technique is also highly sensitive for assessing sample purity by detecting trace-level impurities. While a patent document confirms the use of this compound as a reagent, it does not provide specific HRMS data for the molecule itself. google.com

Table 2: Expected HRMS Data for this compound

Molecular Formula Isotope Calculated Exact Mass
C₁₀H₁₃³⁵ClO₂ [M+H]⁺ 201.0655
C₁₀H₁₃³⁷ClO₂ [M+2+H]⁺ 203.0626

Note: This table contains calculated theoretical values, not experimental results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

A broad O-H stretch for the phenol (B47542) group (~3200-3600 cm⁻¹).

C-H stretches for the aromatic ring and alkyl groups (~2850-3100 cm⁻¹).

Aromatic C=C bending vibrations (~1450-1600 cm⁻¹).

A strong C-O stretch for the methoxy ether (~1200-1275 cm⁻¹).

A C-Cl stretch in the fingerprint region (~600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C bonds of the aromatic ring.

No specific experimental IR or Raman spectra for this compound have been identified in publicly accessible databases.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Separation, Identification, and Purity Profiling

Chromatographic methods are essential for separating the target compound from a mixture and assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. For this compound, GC would separate it from any impurities, and the subsequent mass spectrum would provide its molecular weight and a fragmentation pattern that serves as a molecular fingerprint, aiding in its identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile or thermally sensitive compounds. It would similarly be used to determine the purity of this compound and confirm its molecular weight.

Detailed analytical methods, including specific columns, mobile phases, and resulting retention times for this compound, are not specified in the available literature.

Computational and Theoretical Chemistry Studies of 5 Chloro 2 Isopropyl 4 Methoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, orbital energies, and various reactivity descriptors, providing a detailed picture of the molecule's chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. nlss.org.inmdpi.com For phenolic compounds, DFT methods are routinely used to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. karazin.ua The process involves finding the minimum energy conformation on the potential energy surface. mdpi.com A common and effective approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p) or higher, which provides a good balance between accuracy and computational cost for organic molecules. ijrte.orgscispace.com

The geometry optimization for 5-Chloro-2-isopropyl-4-methoxy-phenol would define key structural parameters such as bond lengths, bond angles, and dihedral angles. These parameters are influenced by the electronic and steric effects of the substituents on the phenol (B47542) ring: the electron-withdrawing chlorine atom, the bulky isopropyl group, and the electron-donating methoxy (B1213986) group. For instance, studies on similar substituted phenols like 3-chloro-5-methoxyphenol (B1581831) and 2-methoxy-4-(prop-1-en-1-yl)phenol (Isoeugenol) have successfully used DFT to elucidate their stable geometries. ijrte.orgresearchgate.net Conformational analysis, particularly of the flexible isopropyl and methoxy groups, is crucial for identifying the global minimum energy structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenol (Isoeugenol) Calculated via DFT/B3LYP/6-311G(d,p) This table, based on the related compound Isoeugenol, illustrates the type of data obtained from DFT geometry optimization. researchgate.net

ParameterAtoms InvolvedValue
Bond Length (Å)C-O (Phenolic)1.368
O-H (Phenolic)0.963
Bond Angle (°)C-O-H108.9
C-C-O (Phenolic)118.0
Dihedral Angle (°)H-O-C-C180.0

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atoms of the hydroxyl and methoxy groups, which are electron-rich centers. The LUMO, conversely, would likely be distributed across the aromatic ring, with significant contributions from the electron-withdrawing chlorine atom. DFT calculations can precisely map these orbitals and calculate their energies. researchgate.net Analysis of related substituted phenols shows that electron-donating groups (like methoxy) tend to increase the HOMO energy, while electron-withdrawing groups (like chloro) lower the LUMO energy, generally reducing the HOMO-LUMO gap and increasing reactivity. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies Calculated for a Substituted Phenol Illustrative data demonstrating typical FMO energy values obtained from DFT calculations.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-5.89
LUMO Energy (ELUMO)-1.25
HOMO-LUMO Gap (ΔE)4.64

From the HOMO and LUMO energies derived from DFT calculations, several global chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a quantitative basis for understanding a molecule's stability and reaction tendencies.

Ionization Potential (I) : Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A) : Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ) : Calculated as χ = (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η) : Calculated as η = (I - A) / 2. It is proportional to the HOMO-LUMO gap and indicates resistance to change in electron distribution. A larger value implies greater stability.

Chemical Softness (S) : Calculated as S = 1 / (2η). It is the reciprocal of hardness and measures the molecule's polarizability.

Electrophilicity Index (ω) : Calculated as ω = χ² / (2η). It quantifies the ability of a molecule to act as an electrophile.

These descriptors are crucial for comparing the reactivity of this compound with other molecules and for predicting its behavior in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors Based on the example FMO energies from Table 2.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO5.89
Electron Affinity (A)-ELUMO1.25
Electronegativity (χ)(I+A)/23.57
Chemical Hardness (η)(I-A)/22.32
Chemical Softness (S)1/(2η)0.216
Electrophilicity Index (ω)χ²/(2η)2.75

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of molecular behavior in a more realistic environment, such as in a solvent. nih.gov

For this compound, MD simulations can be employed to explore its conformational landscape by modeling the rotation of its isopropyl and methoxy groups in solution. This reveals the most populated conformations and the energy barriers between them. Furthermore, MD is invaluable for studying solvation effects. By simulating the phenol derivative in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the structure and dynamics of the solvent shell around the solute. stanford.edu This includes the analysis of hydrogen bonds between the phenolic hydroxyl group and solvent molecules, which significantly influences the molecule's solubility, stability, and reactivity. nih.gov Studies on similar systems, like the phenol-benzene complex, have demonstrated the power of MD in elucidating solute-solvent interactions. stanford.edu

Computational Prediction of Acid-Base Equilibria (pKa Values) for Phenolic Systems

The acidity of a phenol, quantified by its pKa value, is one of its most important chemical properties. Computational chemistry offers reliable methods to predict pKa values from first principles, which is crucial for designing molecules with specific acid-base properties. scispace.comacs.org

A highly accurate and practical protocol for computing the pKa of phenols involves a direct approach using DFT calculations. nih.govnih.gov This method calculates the Gibbs free energy change (ΔG) for the deprotonation reaction (Phenol → Phenolate (B1203915)⁻ + H⁺) in solution. A particularly successful methodology combines the CAM-B3LYP functional with a large basis set (e.g., 6-311G+dp) and an implicit solvation model like the Solvation Model based on Density (SMD). nih.govnih.govresearchgate.net The accuracy is often enhanced by including a few explicit water molecules to model the direct hydrogen-bonding interactions with the phenolic proton and the phenolate oxygen. nih.govresearchgate.net

For this compound, the pKa will be influenced by its substituents. The chlorine atom is electron-withdrawing, which stabilizes the resulting phenolate anion and thus increases acidity (lowers pKa). Conversely, the isopropyl and methoxy groups are generally electron-donating, which would destabilize the anion and decrease acidity (raise pKa). The net effect will depend on the balance of these competing influences. Computational studies on closely related compounds like 4-methoxyphenol (B1676288) and 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) provide a strong basis for predicting the pKa of the target molecule. researchgate.net

Table 4: Experimental and Calculated pKa Values for Related Phenolic Compounds Data from a study using the 2H₂O/CAM-B3LYP/SMD method, demonstrating the accuracy of computational predictions. researchgate.net

CompoundExperimental pKaCalculated pKaDifference (ΔpKa)
Phenol9.9810.27+0.29
4-Methoxyphenol10.0510.84+0.79
4-Chloro-2-isopropyl-5-methylphenol9.9810.59+0.61

In Silico Design and Virtual Screening Approaches for this compound Analogues

In silico methods are integral to modern drug discovery and materials science for designing and identifying new molecules with desired properties. nih.gov Structure-based virtual screening (SBVS) is a computational technique used to search large libraries of chemical compounds to find those that are likely to bind to a specific biological target, such as a protein or enzyme. semanticscholar.orgbiomedpharmajournal.org

This process can be applied to design and screen analogues of this compound for potential biological activity. The workflow typically involves:

Library Generation : Creating a virtual library of compounds that are structurally similar to the parent molecule but with varied substituents.

Molecular Docking : Using docking algorithms to predict the binding pose and affinity of each analogue within the active site of a target protein. nih.gov This technique scores the interactions, allowing for the ranking of compounds based on their predicted binding strength. semanticscholar.org

Filtering and Selection : The top-scoring compounds are selected for further analysis. This often includes evaluating their drug-likeness properties (e.g., Lipinski's rule of five) and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) profiles using computational models. biointerfaceresearch.com

For example, phenolic compounds have been virtually screened against targets like the main protease of SARS-CoV-2 and quorum-sensing receptors in bacteria. biomedpharmajournal.orgnih.gov By applying this approach, novel analogues of this compound could be rapidly identified as promising candidates for subsequent experimental validation. semanticscholar.org

Mechanistic Studies of Chemical Reactivity and Transformations Involving 5 Chloro 2 Isopropyl 4 Methoxy Phenol

Investigation of Electrophilic Aromatic Substitution (EAS) Pathways on Phenolic Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are heavily influenced by the electronic effects of the substituents on the aromatic ring. For 5-Chloro-2-isopropyl-4-methoxy-phenol, the hydroxyl and methoxy (B1213986) groups are strong activators, donating electron density to the ring through resonance, thereby making it more nucleophilic and reactive towards electrophiles. The isopropyl group also contributes to this activation through a weak inductive effect. The chlorine atom, being electronegative, withdraws electron density inductively, which deactivates the ring.

The directing effects of these substituents are crucial in determining the position of electrophilic attack. The hydroxyl, methoxy, and isopropyl groups are all ortho-, para-directors, while the chlorine atom is also an ortho-, para-director despite its deactivating nature. The positions on the ring relative to the hydroxyl group are C2 (isopropyl), C3 (hydrogen), C4 (methoxy), C5 (chloro), and C6 (hydrogen). The available positions for substitution are C3 and C6.

Considering the directing effects of the existing substituents:

The hydroxyl group strongly directs to the ortho (C2, C6) and para (C4) positions.

The isopropyl group weakly directs to the ortho (C1, C3) and para (C5) positions.

The methoxy group strongly directs to the ortho (C3, C5) and para (C1) positions.

The chloro group weakly directs to the ortho (C4, C6) and para (C2) positions.

The positions C1, C2, C4, and C5 are already substituted. The remaining open positions are C3 and C6. The hydroxyl and chloro groups direct to C6, while the isopropyl and methoxy groups direct to C3. The powerful activating and directing effect of the hydroxyl and methoxy groups will likely dominate, favoring substitution at the C3 and C6 positions. Steric hindrance from the bulky isopropyl group at C2 might disfavor substitution at the adjacent C3 position to some extent.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
Br₂ in CCl₄3-Bromo-5-chloro-2-isopropyl-4-methoxy-phenol and/or 6-Bromo-5-chloro-2-isopropyl-4-methoxy-phenolThe powerful activating hydroxyl and methoxy groups direct the substitution. The relative yields would depend on the interplay of electronic and steric factors.
HNO₃, H₂SO₄3-Nitro-5-chloro-2-isopropyl-4-methoxy-phenol and/or 6-Nitro-5-chloro-2-isopropyl-4-methoxy-phenolNitration is a classic EAS reaction. The nitro group will be directed to the most nucleophilic positions on the ring.
SO₃, H₂SO₄This compound-3-sulfonic acid and/or this compound-6-sulfonic acidSulfonation is another key EAS reaction, with the sulfonic acid group being introduced onto the aromatic ring.

This table is predictive and based on established principles of substituent effects in electrophilic aromatic substitution.

Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Substituted Phenols

Nucleophilic aromatic substitution (SNAr) is less common for phenols unless the aromatic ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to a good leaving group. In this compound, the chlorine atom could potentially act as a leaving group. However, the ring is substituted with electron-donating groups (hydroxyl, methoxy, isopropyl), which disfavor the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr addition-elimination mechanism.

For an SNAr reaction to occur on an unactivated ring, extremely harsh conditions or a different mechanism, such as the elimination-addition (benzyne) mechanism, would be necessary. The benzyne (B1209423) mechanism involves the formation of a highly reactive aryne intermediate through the elimination of HX. This typically requires a very strong base, such as sodium amide (NaNH₂).

Given the electron-rich nature of the benzene ring in this compound, it is highly unreactive towards nucleophilic aromatic substitution under standard conditions.

Characterization of Radical Scavenging Mechanisms of Phenolic Hydroxyl Groups

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it. The primary mechanisms for this radical scavenging activity are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates a hydrogen atom directly to a free radical. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond.

Single Electron Transfer–Proton Transfer (SET-PT): This is a two-step process where an electron is first transferred from the phenol (B47542) to the radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. The phenol first deprotonates to form a phenoxide anion, which then donates an electron to the radical.

The dominant mechanism depends on factors such as the structure of the phenol, the nature of the free radical, and the polarity of the solvent. In nonpolar solvents, the HAT mechanism is generally favored. In polar, protic solvents, the SPLET mechanism can become more significant.

For this compound, the electron-donating methoxy and isopropyl groups are expected to lower the O-H bond dissociation enthalpy, thereby enhancing its radical scavenging activity via the HAT mechanism. The presence of these groups stabilizes the resulting phenoxyl radical through resonance and inductive effects.

Table 2: Predicted Radical Scavenging Activity of this compound in Comparison to Related Phenols

CompoundRelative Radical Scavenging ActivityKey Structural Features Influencing Activity
PhenolBaselineUnsubstituted phenolic ring.
4-Methoxyphenol (B1676288)Higher than phenolThe electron-donating methoxy group stabilizes the phenoxyl radical.
2-IsopropylphenolHigher than phenolThe electron-donating isopropyl group provides some stabilization to the phenoxyl radical.
This compound Predicted to be high The combined electron-donating effects of the methoxy and isopropyl groups are expected to enhance radical scavenging activity. The chloro group may have a minor attenuating effect.

This table is illustrative and based on general trends observed for substituted phenols.

Oxidative and Reductive Transformation Pathways of this compound

Oxidative Transformations: Phenols are susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions. The oxidation of this compound would likely initiate at the electron-rich phenolic ring. Common oxidation products of phenols include quinones and polymeric materials. The presence of the electron-donating methoxy and isopropyl groups would make the ring more susceptible to oxidation. Oxidation could lead to the formation of a corresponding benzoquinone derivative through the loss of two electrons and two protons. Further oxidation could lead to ring-opening or polymerization.

Reductive Transformations: The primary site for reduction in this compound is the carbon-chlorine bond. Reductive dechlorination is a common environmental fate of chlorinated aromatic compounds. This process can occur under anaerobic conditions and is often mediated by microorganisms or chemical reductants. The reaction involves the replacement of the chlorine atom with a hydrogen atom, yielding 2-isopropyl-4-methoxyphenol (B185704).

Photochemical Degradation Mechanisms in Environmental Contexts

Chlorinated phenols can undergo photochemical degradation in the environment when exposed to sunlight. The primary mechanism of direct photolysis involves the absorption of a photon by the molecule, leading to an excited state. This excited state can then undergo various reactions, including homolytic cleavage of the carbon-chlorine bond to generate a phenyl radical and a chlorine radical. These reactive radical species can then participate in a cascade of secondary reactions with other molecules, including water and oxygen.

The quantum yield of photolysis is influenced by factors such as the wavelength of light, the pH of the medium, and the presence of other substances in the environment. For chlorophenols, photolysis can lead to dechlorination, hydroxylation, and the formation of various degradation products, ultimately leading to mineralization to carbon dioxide, water, and inorganic halides under ideal conditions. The presence of the methoxy and isopropyl groups may influence the absorption spectrum of this compound and its susceptibility to photochemical degradation.

Elucidation of Structure Activity Relationships Sar for 5 Chloro 2 Isopropyl 4 Methoxy Phenol Analogues

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Modeling of Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to understand how the chemical structure of a compound relates to its biological activity. nih.gov For phenolic compounds, various QSAR models have been developed to predict their activities, such as antioxidant potential or toxicity. nih.govtandfonline.com These models are built by correlating variations in the compounds' structural or physicochemical properties with changes in their observed biological responses.

Methodologies for building QSAR models for phenolic compounds often include:

2D-QSAR: These models utilize two-dimensional descriptors of the molecules, such as constitutional, topological, and physicochemical properties.

3D-QSAR: These models consider the three-dimensional structure of the molecules, including steric and electrostatic fields. tandfonline.com

The process typically involves defining a dataset of phenolic compounds with known activities, calculating a wide range of molecular descriptors for each compound, and then using statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model. researchgate.net The reliability and predictive power of these models are crucial and are assessed through rigorous validation techniques. researchgate.net For instance, a QSAR study on the antioxidant activity of 15 phenolic compounds utilized electronic properties like OH bond homolytic dissociation enthalpy (BDE-OH) and ionization potential (IP) to create a statistically significant model. researchgate.net

QSAR MethodologyDescriptionCommon Descriptors Used for Phenolic CompoundsStatistical Methods
2D-QSARUtilizes 2D representations of molecules.Topological indices, physicochemical properties (e.g., LogP), electronic properties. researchgate.netMultiple Linear Regression (MLR), Partial Least Squares (PLS). nih.gov
3D-QSARConsiders the 3D conformation of molecules.Steric fields (CoMFA), electrostatic fields (CoMSIA). tandfonline.comPartial Least Squares (PLS).
Machine Learning ApproachesEmploys advanced algorithms to model complex relationships.A wide array of constitutional, topological, physicochemical, and quantum-chemical descriptors. researchgate.netArtificial Neural Networks (ANN), Support Vector Machines (SVM). researchgate.netresearchgate.net

Impact of Halogenation (e.g., Chlorine) on Molecular Activity Profiles

The introduction of a halogen atom, such as chlorine, into the structure of a phenolic compound can significantly modulate its biological activity. researchgate.neteurochlor.org This modulation is a result of the halogen's influence on the molecule's physicochemical properties, including its lipophilicity, electronic character, and steric profile. researchgate.net In some cases, the presence of a chlorine atom is essential for a compound's significant biological activity. researchgate.net

The electron-withdrawing inductive effect of chlorine can increase the lipophilicity of the molecule. researchgate.netresearchgate.net This enhanced lipophilicity can lead to better partitioning into cell membranes or improved interaction with the lipophilic domains of proteins and enzymes. researchgate.net However, the effect of chlorination is not always positive; in some instances, it can diminish or eliminate biological activity. researchgate.neteurochlor.org The position of the chlorine atom on the aromatic ring is also a critical determinant of its impact on the activity profile. eurochlor.org Studies on halogenated phenols have utilized QSAR models to understand the relationship between their structure and toxicity, indicating that parameters like the octanol-water partition coefficient and the sum of halogen electric charges are important. researchgate.net

Influence of Isopropyl and Methoxy (B1213986) Substituents on Activity Modulation

The presence of isopropyl and methoxy groups on the phenolic ring also plays a crucial role in modulating the biological activity of the parent compound. These substituents influence the molecule's steric and electronic properties, which in turn affect its interactions with biological targets.

The isopropyl group , being a bulky alkyl group, can introduce steric hindrance. This can influence how the molecule binds to a receptor or enzyme active site. The size and shape of the isopropyl group can either enhance binding through favorable van der Waals interactions or hinder it by preventing an optimal fit.

The methoxy group (-OCH₃) can influence activity through both electronic and steric effects. Electronically, the methoxy group is an electron-donating group through resonance, which can affect the reactivity of the phenolic hydroxyl group. researchgate.netnih.gov This can impact activities such as antioxidant capacity by influencing the ease of hydrogen atom donation. researchgate.net The position of the methoxy group is also important, as it can form internal hydrogen bonds with adjacent hydroxyl groups, which may affect their interaction with targets. researchgate.net In some enzymatic polymerizations of phenolic compounds, the introduction of a methoxy group in the para position has been shown to increase the molecular weight of the resulting oligomer. mdpi.com

Correlation between Electronic and Steric Parameters with Biochemical Activities

The biochemical activities of phenolic compounds are often correlated with a combination of their electronic and steric parameters. QSAR studies frequently aim to identify and quantify these correlations to predict the activity of new analogues.

Electronic parameters describe the electron distribution within the molecule and its ability to participate in electronic interactions. Key electronic descriptors for phenolic compounds include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons. A low energy gap between HOMO and LUMO can indicate high reactivity. nih.gov

Ionization Potential (IP): The energy required to remove an electron, which is relevant for antioxidant mechanisms involving electron transfer. researchgate.net

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond in the phenolic hydroxyl group, which is a key parameter for antioxidant activity via hydrogen atom transfer (HAT). researchgate.net

Dipole Moment: This influences how the molecule interacts with polar environments and biological targets. researchgate.net

Steric parameters relate to the size and shape of the molecule, which are crucial for determining how well it can fit into a binding site. Descriptors such as molecular volume, surface area, and specific substituent parameters are used to quantify these effects.

Studies have shown good correlations between these parameters and various biological activities. For example, the antioxidant activity of phenolic compounds has been successfully modeled using electronic parameters like BDE and IP. researchgate.net Similarly, the toxicity of halogenated phenols has been linked to a combination of the octanol-water partition coefficient (a measure of lipophilicity, which is influenced by both electronic and steric factors) and electronic descriptors. researchgate.net

Parameter TypeDescriptor ExampleRelevance to Biochemical Activity
ElectronicHOMO/LUMO EnergiesRelates to chemical reactivity and the ability to donate/accept electrons. nih.gov
Ionization Potential (IP)Important for single-electron transfer (SET) antioxidant mechanisms. researchgate.net
Bond Dissociation Enthalpy (BDE)Key for hydrogen atom transfer (HAT) antioxidant mechanisms. researchgate.net
Dipole MomentInfluences solubility and interactions with polar biological targets. researchgate.net
StericMolecular Volume/Surface AreaDetermines the overall size and shape, affecting binding site complementarity.
Substituent Steric Parameters (e.g., Taft's Es)Quantifies the steric bulk of specific functional groups.

Development and Application of Computational Descriptors for SAR Analysis

The development and application of computational descriptors are at the heart of modern SAR and QSAR analysis. mdpi.com These descriptors are numerical values that represent the physicochemical or structural properties of a molecule and are calculated from its chemical structure. For phenolic compounds, a wide range of descriptors can be generated to build robust predictive models.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate a variety of electronic and structural descriptors with high accuracy. researchgate.netnih.gov These calculations can provide insights into properties such as:

Heat of formation nih.gov

Energies of frontier molecular orbitals (HOMO and LUMO) nih.gov

Dipole moment researchgate.net

Atomic charges researchgate.net

These quantum chemical descriptors, along with other calculated properties like the octanol-water partition coefficient (log P), are then used as variables in QSAR modeling. researchgate.net The selection of the most relevant descriptors is a critical step in developing a QSAR model with good predictive ability. tandfonline.com The application of these computational descriptors has been successful in creating models that can predict the antioxidant activity, toxicity, and other biological properties of phenolic compounds, thereby guiding the design of new molecules with desired characteristics. nih.gov

Molecular and Biochemical Interaction Studies of 5 Chloro 2 Isopropyl 4 Methoxy Phenol

Investigation of Molecular Target Binding and Affinity in Model Systems

Research into the enzymatic interactions of 5-Chloro-2-isopropyl-4-methoxy-phenol, also known as 4-chlorothymol, has revealed its potential to inhibit key enzymes in pathogenic organisms. In a study investigating its antiplasmodial activity against Plasmodium falciparum, the compound demonstrated a significant inhibitory effect on the redox enzymes Glutathione (B108866) Reductase (GR) and Glutathione S-transferase (GST). zeelabpharmacy.com

The inhibition of these enzymes by 4-chlorothymol was found to be concentration-dependent. A notable decrease in GR activity was observed at concentrations of 6.52 µM, 13.04 µM, and 26.08 µM. zeelabpharmacy.com Specifically, at a concentration equivalent to its IC50 (13.04 µM) against the chloroquine-resistant K1 strain of P. falciparum, 4-chlorothymol inhibited GR activity by approximately 95% and GST activity by about 68%. zeelabpharmacy.com This dual inhibition disrupts the parasite's redox balance, leading to an accumulation of reactive oxygen species. zeelabpharmacy.com

Furthermore, the study indicated that 4-chlorothymol downregulates the expression of the genes encoding for GR and GST in P. falciparum. zeelabpharmacy.com This transcriptional regulation complements the direct enzymatic inhibition, further compromising the parasite's antioxidant defense system. zeelabpharmacy.com

Table 1: Inhibition of Redox Enzymes in P. falciparum by 4-Chlorothymol

Concentration (µM) Glutathione Reductase (GR) Activity (% of Control) Glutathione S-transferase (GST) Activity (% of Control)
6.52 13.38% Not specified
13.04 4.91% ~32%
26.08 2.10% Not specified

Data derived from a study on the antiplasmodial activity of 4-chlorothymol. zeelabpharmacy.com

This compound has been identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.org This modulation suggests that the compound can enhance the effects of GABA, the receptor's natural ligand, without directly activating the receptor itself. wikipedia.org

Studies have shown that chlorothymol (B1668835) potentiates GABA-evoked currents. nih.gov This potentiation indicates that the compound binds to a site on the GABAA receptor that is distinct from the GABA binding site, and this binding increases the receptor's response to GABA. wikipedia.org The interaction is characterized as allosteric because the modulator molecule influences the receptor's activity by binding to a secondary site. wikipedia.org

The specific binding site for chlorothymol on the GABAA receptor has not been fully elucidated but is believed to be within the transmembrane domain of the receptor complex. nih.govnih.gov This is a common feature for many allosteric modulators of the GABAA receptor. nih.gov Evidence for this interaction includes the ability of chlorothymol to enhance the binding of [3H]flunitrazepam, a benzodiazepine (B76468) that binds to a specific allosteric site on the GABAA receptor. nih.gov

Modulation of Specific Cellular Signaling Pathways and Processes in Vitro

Currently, there is a limited body of research specifically detailing the modulation of key cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), or the phosphoinositide 3-kinase (PI3K)/Akt pathways, in vitro by this compound in mammalian cells. While related phenolic compounds like thymol (B1683141) and carvacrol (B1668589) have been reported to influence these inflammatory and survival pathways, direct evidence and mechanistic studies for their chlorinated analogue are not extensively available in the current scientific literature. nih.govwikipedia.org Therefore, a definitive description of its effects on these specific signaling cascades cannot be provided at this time.

Biochemical Mechanisms of Action Against Microbial Systems (e.g., Anti-Biofilm Formation, Inhibition of Specific Bacterial Processes)

This compound exhibits significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanisms of action are multifaceted, targeting key bacterial processes and virulence factors.

One of the primary mechanisms is the inhibition of biofilm formation. In a dose-dependent manner, chlorothymol has been shown to almost completely prevent the formation of MRSA biofilms at sub-MIC (Minimum Inhibitory Concentration) levels. wikipedia.org It is also effective against mature biofilms, causing a notable decrease in the viability of MRSA cells within these established communities. wikipedia.org

The compound also interferes with the production of staphyloxanthin, a carotenoid pigment that imparts the characteristic golden color to S. aureus colonies. sciopen.comnih.govnih.gov Staphyloxanthin is a crucial virulence factor that protects the bacteria from reactive oxygen species generated by the host's immune system. sciopen.com By inhibiting its production, chlorothymol renders the bacteria more susceptible to oxidative stress and host immune clearance. nih.gov

Furthermore, this compound has been observed to impede the motility of MRSA. researchgate.netresearchgate.net Bacterial motility is often essential for colonization and the spread of infection. nih.govresearchgate.netmdpi.com By reducing motility, the compound can limit the pathogen's ability to establish and expand an infection.

A significant aspect of its antimicrobial action is its synergistic effect with conventional antibiotics. Studies have demonstrated that chlorothymol acts synergistically with oxacillin (B1211168) against highly resistant clinical isolates of S. aureus and their associated biofilms. researchgate.netresearchgate.netdntb.gov.uanih.govnih.gov This synergy allows for a reduction in the effective concentration of oxacillin required to inhibit bacterial growth, which could be a valuable strategy in combating antibiotic resistance. researchgate.net

Table 2: Antimicrobial Activities of this compound against MRSA

Mechanism of Action Observed Effect
Biofilm Formation Dose-dependent inhibition of formation and activity against mature biofilms. wikipedia.org
Staphyloxanthin Production Inhibition of the virulence factor pigment. researchgate.netresearchgate.net
Bacterial Motility Significant decrease in MRSA motility. researchgate.netresearchgate.net

Exploration of Antioxidant Mechanisms at a Cellular Level

While many phenolic compounds are known for their antioxidant properties, studies on this compound in the context of Plasmodium falciparum reveal a pro-oxidant mechanism of action at the cellular level. The compound was found to induce oxidative stress within the parasite. nih.gov

This is achieved through an increase in the intracellular levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov The accumulation of these reactive species can lead to cellular damage. The study demonstrated that exposure to 4-chlorothymol resulted in a concentration-dependent increase in ROS and RNS levels in the parasite. nih.gov

Complementing this, the compound was also shown to decrease the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG). nih.gov The GSH/GSSG ratio is a critical indicator of the cellular redox state, and a decrease signifies a shift towards a more oxidative environment. This disruption of the parasite's redox homeostasis is a key component of its antiplasmodial activity. nih.gov The induced oxidative stress was also linked to damage to macromolecules such as DNA, lipids, and proteins within the parasite. nih.gov

Table 3: Cellular Redox Effects of 4-Chlorothymol on P. falciparum

Parameter Effect of 4-Chlorothymol
Reactive Oxygen Species (ROS) Increased intracellular levels. nih.gov
Reactive Nitrogen Species (RNS) Increased intracellular levels. nih.gov
GSH/GSSG Ratio Decreased ratio, indicating a shift to an oxidative state. nih.gov

Advanced Analytical Method Development for 5 Chloro 2 Isopropyl 4 Methoxy Phenol in Complex Matrices

Method Development for Chromatographic Separation and Detection (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and quantification of 5-Chloro-2-isopropyl-4-methoxy-phenol from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for the analysis of phenolic compounds. nih.govnih.gov

For HPLC analysis of this compound, a reversed-phase approach is typically employed. nih.gov A C18 column is a common choice for the stationary phase due to its ability to effectively separate moderately polar compounds. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, which may be acidified with formic or phosphoric acid to ensure good peak shape. sielc.comscielo.br Detection is frequently achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the absorbance maximum of the analyte. sielc.comnih.govsielc.com For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (LC-MS) is the preferred technique. nih.govresearchgate.net

Gas chromatography is another powerful technique for the analysis of this compound, particularly after a derivatization step to increase its volatility and thermal stability. oup.com Common derivatization agents for phenols include acetic anhydride (B1165640) or silylating agents. researchgate.net The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. thermofisher.com An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it a suitable choice for the detection of this chlorinated phenol (B47542). nih.govoup.com For unambiguous identification and quantification, GC coupled with Mass Spectrometry (GC-MS) is the gold standard. nih.govasianpubs.org

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

ParameterHPLC-UV MethodGC-MS Method
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Helium
Flow Rate 1.0 mL/min1.2 mL/min
Injection Volume 10 µL1 µL (splitless)
Oven Temperature Program Isothermal at 35°C80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Detector UV-Vis Diode Array at approx. 280 nmMass Spectrometer (Electron Ionization)
Derivatization Not typically requiredAcetylation with acetic anhydride

Spectroscopic Quantification Techniques (e.g., UV-Vis, Fluorescence)

Spectroscopic methods offer a rapid and cost-effective approach for the quantification of this compound, particularly in simpler matrices or for preliminary screening.

UV-Vis spectrophotometry is based on the principle that the molecule absorbs light in the ultraviolet-visible region. The absorbance is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law. For this compound, the presence of the substituted phenolic ring is expected to result in characteristic absorption maxima. Based on structurally similar compounds like 4-methoxyphenol (B1676288), one can anticipate absorption maxima in the UV region, likely around 220-230 nm and 280-290 nm. sielc.comsielc.com The precise wavelength of maximum absorbance (λmax) would need to be experimentally determined.

Fluorescence spectroscopy, while generally more sensitive and selective than UV-Vis spectrophotometry, is dependent on the molecule's ability to fluoresce. The fluorescence properties of this compound would need to be investigated. If the compound exhibits native fluorescence, this technique could be developed for trace-level quantification by determining its optimal excitation and emission wavelengths.

Table 2: Notional Spectroscopic Parameters for this compound

ParameterUV-Vis SpectroscopyFluorescence Spectroscopy
Solvent Methanol or AcetonitrileMethanol or Acetonitrile
Anticipated λmax (Absorbance) ~225 nm and ~285 nmTo be determined
Excitation Wavelength (λex) N/ATo be determined
Emission Wavelength (λem) N/ATo be determined
Typical Concentration Range mg/Lµg/L to ng/L

Validation Methodologies for Research-Grade Analytical Assays

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. For research-grade assays of this compound, method validation would be performed according to established guidelines, assessing several key parameters. scielo.brscispace.com

Linearity: This is established by analyzing a series of standard solutions of this compound at different concentrations. The response of the analytical instrument is plotted against the concentration, and a linear relationship is expected within a defined range. scispace.com

Accuracy: Accuracy is determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery. The percentage of recovery indicates how close the measured value is to the true value. scielo.br

Precision: Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). This involves multiple analyses of the same sample to determine the degree of scatter between the results. scispace.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scispace.com

Specificity/Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. scielo.br

Table 3: Representative Validation Parameters for an HPLC-UV Method for this compound

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.995
Accuracy (Recovery) 80-120%
Precision (Relative Standard Deviation, RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Development of High-Throughput Screening Analytical Platforms

High-throughput screening (HTS) platforms are essential for rapidly analyzing a large number of samples, which is often required in environmental monitoring or toxicological studies. For this compound, HTS methods could be developed based on miniaturized analytical techniques.

One approach is the use of 96-well plate-based assays coupled with spectrophotometric or fluorometric detection. mdpi.com This allows for the simultaneous processing of numerous samples. Another strategy involves the development of automated sample preparation techniques, such as solid-phase extraction (SPE) in a 96-well format, followed by rapid chromatographic analysis, for instance, using Ultra-High-Performance Liquid Chromatography (UHPLC) which offers significantly shorter run times compared to conventional HPLC. nih.govresearchgate.net

Furthermore, the development of biosensor-based assays could provide a rapid and portable screening tool. These sensors could utilize enzymes or antibodies that specifically interact with this compound, generating a measurable signal. While the development of such specific biological recognition elements would require significant research, the potential for real-time, on-site analysis is a strong driver for this area of development. The principles for HTS of other phenolic compounds could be adapted for this purpose. nih.gov

Future Research Directions and Emerging Translational Perspectives for 5 Chloro 2 Isopropyl 4 Methoxy Phenol

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 5-Chloro-2-isopropyl-4-methoxy-phenol will likely focus on moving beyond traditional synthesis routes, which may involve harsh reagents and generate significant waste. The principles of green chemistry will guide the exploration of novel synthetic pathways.

One promising avenue is the use of biodegradable surfactants, such as those derived from vitamin E and polysarcosine, which can form nanomicelles and serve as reaction media, thereby obviating the need for hazardous organic solvents. proquest.com These systems have been shown to be effective for a variety of reaction types, including palladium-catalyzed cross-couplings and biocatalytic transformations. proquest.com The application of such technologies to the synthesis of this compound could lead to higher yields and a significantly reduced environmental footprint, as measured by metrics like Sheldon's E Factors. proquest.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Substituted Phenols

FeatureTraditional SynthesisGreen Synthesis (Projected)
Solvent Often chlorinated or other volatile organic compoundsWater, biodegradable surfactants, ionic liquids
Catalyst Stoichiometric reagents, heavy metalsBiocatalysts, reusable solid catalysts
Energy Input High temperature and pressureMilder reaction conditions
Atom Economy Lower, with significant byproduct formationHigher, with minimal waste
Environmental Impact High E-FactorLow E-Factor

Application of Machine Learning and Artificial Intelligence in Predictive Activity Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can accelerate the discovery and optimization of molecules with desired properties, reducing the reliance on time-consuming and expensive laboratory experiments. For this compound, ML algorithms could be trained on existing datasets of phenolic compounds to predict a range of properties, from physicochemical characteristics to biological activities.

User-friendly desktop applications are now being developed that allow chemists without extensive programming expertise to utilize powerful ML models. mit.edu These platforms can translate molecular structures into numerical vectors that computers can understand, and then use state-of-the-art algorithms to identify patterns and predict molecular properties. mit.edu Such approaches could be applied to this compound to predict its potential applications, for instance, as an antioxidant, an antimicrobial agent, or a precursor for novel polymers. The field of predictive chemistry, which aims to develop models describing how molecules interact and react, holds immense potential for advancing the study of this compound. rsc.org

Deeper Understanding of Molecular Interaction Networks and Systems Biology Approaches

To fully comprehend the potential biological effects of this compound, it is crucial to move beyond single-target interactions and embrace a systems-level perspective. Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, can provide a holistic view of how a compound perturbs cellular networks.

Future research could involve treating cell cultures or model organisms with this compound and then employing high-throughput analytical techniques to monitor changes in gene expression, protein levels, and metabolite profiles. The resulting data can be used to construct molecular interaction maps and identify key pathways and biological processes affected by the compound. This approach can reveal unexpected mechanisms of action and suggest novel therapeutic or biotechnological applications.

Rational Design of Next-Generation Substituted Phenolic Compounds with Tailored Academic Profiles

The structure of this compound serves as a valuable scaffold for the rational design of new molecules with precisely tailored properties. By systematically modifying the substituents on the phenolic ring, researchers can fine-tune the electronic, steric, and lipophilic characteristics of the compound to optimize its performance for a specific application.

For example, the introduction of additional functional groups could enhance its binding affinity to a particular biological target or improve its solubility and stability. Computational modeling and chemoinformatics tools will play a pivotal role in this design process, allowing for the in silico screening of virtual libraries of derivatives before committing to their synthesis. This data-driven approach will accelerate the development of next-generation substituted phenolic compounds with superior academic profiles.

Investigations into Green Catalysis for this compound Synthesis and Functionalization

The principles of green chemistry extend beyond the initial synthesis of a molecule to its subsequent functionalization. Future research will likely focus on the development of green catalytic systems for modifying the structure of this compound. This could involve the use of biocatalysts, such as enzymes, which can perform highly selective transformations under mild conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2-isopropyl-4-methoxy-phenol, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or Friedel-Crafts alkylation, to introduce the isopropyl and methoxy groups. For example, a hydroxybenzaldehyde intermediate may react with cyclopropylmethanol under reflux with a base (e.g., K₂CO₃) to form the ether linkage . Purification via column chromatography or recrystallization is critical to isolate the target compound. Purity (>99%) can be confirmed using HPLC with UV detection .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent positions (e.g., methoxy at δ~3.8 ppm, isopropyl splitting patterns) .
  • X-ray Crystallography : Single-crystal analysis provides precise bond angles and dihedral angles (e.g., benzothiazole derivatives analyzed at 273 K with R-factor <0.08) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~214.06) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology :

  • Solubility : Test in polar (e.g., ethanol, DMSO) and non-polar solvents (e.g., hexane). Analogous chlorinated phenols show moderate solubility in ethanol (~3.8 g/L at 20°C) .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12), UV light, and temperatures (4–40°C). Monitor via TLC or HPLC for decomposition products like quinones or demethylated derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodology :

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Study interactions with cytochrome P450 enzymes or kinases via fluorescence quenching or kinetic assays .
  • Molecular Docking : Model binding affinity to target proteins (e.g., EGFR kinase) using software like AutoDock Vina .

Q. How should contradictions in spectroscopic data between synthesized batches be resolved?

  • Methodology :

  • Isomer Identification : Use 2D NMR (e.g., COSY, NOESY) to detect positional isomers (e.g., chloro vs. methoxy group orientation) .
  • Purity Analysis : Compare HPLC retention times with a certified reference standard. Impurity profiling via LC-MS can identify byproducts like dechlorinated analogs .
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent, catalyst) to minimize variability. For example, phosphorous oxychloride-mediated cyclization at 120°C may yield consistent results .

Q. What strategies can elucidate structure-activity relationships (SAR) for substituents in this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or methoxy with ethoxy) and compare bioactivity .
  • QSAR Modeling : Use computational tools (e.g., MOE) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity data .
  • Metabolite Profiling : Identify active metabolites via hepatic microsome assays. For example, ethoxy groups may undergo O-dealkylation to form phenolic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.